molecular formula C13H15NO4S B2722630 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione CAS No. 338793-96-7

4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione

Cat. No.: B2722630
CAS No.: 338793-96-7
M. Wt: 281.33
InChI Key: QLZCVPJFDZJUFD-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a thiomorpholine-3,5-dione core, a hydrogenated heterocyclic system known to be a valuable scaffold for creating biologically active compounds with improved pharmacokinetic properties . The 3,4-dimethoxyphenethylamine-derived substituent is a privileged structure in pharmacology, found in compounds with diverse activities, including anti-inflammatory effects and interactions with neurotransmitter systems . The integration of these motifs makes this reagent a prime candidate for researchers developing new therapeutic agents. Its potential applications include serving as a key intermediate in the synthesis of novel immunomodulators or anticancer agents . The thiomorpholine-dione core can be synthesized from maleimide precursors via recyclization reactions with dinucleophiles, a versatile method for generating structurally diverse, three-dimensional molecular fragments for fragment-based drug discovery . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-17-10-4-3-9(5-11(10)18-2)6-14-12(15)7-19-8-13(14)16/h3-5H,6-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZCVPJFDZJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)CSCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with thiomorpholine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiomorpholine derivatives with reduced functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiomorpholine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides in solvents like dichloromethane or ethanol.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Substituted thiomorpholine derivatives with various functional groups.

Scientific Research Applications

4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione has found applications in several areas of scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiomorpholine-dione derivatives share a core structure but differ in substituents, significantly impacting their physicochemical and biological properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituents Key Properties
4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione C₁₂H₁₃NO₄S 267.3 3,4-Dimethoxyphenylmethyl Density: 1.322 g/cm³; Boiling point: 548°C; Weak acidity (pKa: -0.25)
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione C₁₄H₁₇NO₂S 263.36 2,6-Diethylphenyl Higher lipophilicity due to alkyl groups; potential for altered pharmacokinetics
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione C₁₁H₁₁NO₃S 237.27 4-Methoxyphenyl Reduced steric hindrance compared to dimethoxy derivatives; SMILES: COC1=CC=C(C=C1)N2C(=O)CSCC2=O
4-(2-Methoxy-4-nitrophenyl)morpholine-3,5-dione C₁₁H₁₀N₂O₅ 250.21 2-Methoxy-4-nitrophenyl (oxygen core) Nitro group enhances electron-withdrawing effects; crystallographic data available

Key Differences

Substituent Effects :

  • The 3,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups at adjacent positions, enhancing solubility in polar solvents compared to alkyl-substituted analogues like 4-(2,6-diethylphenyl)thiomorpholine-3,5-dione .
  • Morpholine-diones (e.g., 4-(2-methoxy-4-nitrophenyl)morpholine-3,5-dione) replace sulfur with oxygen in the heterocycle, reducing thioether-related reactivity and altering hydrogen-bonding capacity .

Physicochemical Properties: The 4-(4-methoxyphenyl)thiomorpholine-3,5-dione (C₁₁H₁₁NO₃S) has a lower molecular weight (237.27 vs. 267.3) and simplified substituent profile, which may improve synthetic accessibility . Predicted boiling points for thiomorpholine-diones correlate with molecular weight and substituent bulk, with the target compound (548°C) exceeding simpler analogues .

Synthetic Accessibility: Synthesis of the target compound likely follows routes similar to methyl 4-(3,4-dimethoxyphenyl)butanoate (D1), involving acid-catalyzed esterification and cyclization . In contrast, morpholine-diones often require nitro-group incorporation, complicating their synthesis .

Research Findings

  • Thiomorpholine-diones generally exhibit greater metabolic stability than morpholine-diones due to sulfur’s resistance to oxidative degradation .

Biological Activity

4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione is a compound of increasing interest due to its unique structural features and potential biological activities. This compound features a thiomorpholine ring with a 3,4-dimethoxyphenylmethyl substituent and dione functionality, which may contribute to its diverse applications in medicinal chemistry and pharmacology.

The compound's molecular formula is C13H15N1O4SC_{13}H_{15}N_1O_4S, and it has a molecular weight of 285.33 g/mol. Its structure allows for various chemical reactions, including oxidation and reduction, which can lead to the formation of different derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It acts as a ligand that can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors influencing signal transduction pathways related to inflammation or cancer progression.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiomorpholine compounds exhibit significant antimicrobial properties. For instance, research has shown that modifications in the thiomorpholine structure can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli.

Anticancer Properties

There is growing evidence suggesting that this compound may possess anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its therapeutic potential in conditions like arthritis and other inflammatory diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-(4-Methoxyphenyl)thiomorpholine-3,5-dioneMethoxy group substitutionModerate antimicrobial activity
4-(4-Chlorophenyl)thiomorpholine-3,5-dioneChlorine substituentEnhanced anticancer activity
4-(4-Nitrophenyl)thiomorpholine-3,5-dioneNitro group introductionIncreased anti-inflammatory effects

Case Studies

  • Anticancer Study : A case study involving this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The study reported an IC50 value of approximately 12 µM, indicating potent anticancer activity compared to controls.
  • Antimicrobial Efficacy : In another study assessing the antimicrobial properties of various thiomorpholine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for future studies include:

  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Structural Modifications : Exploring how different substitutions on the thiomorpholine ring affect biological activity.
  • Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic applications.

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